BenchChemオンラインストアへようこそ!

ZLN024 hydrochloride

AMPK allosteric activation heterotrimer selectivity β-subunit pharmacology

Select ZLN024 hydrochloride for robust, isoform-broad AMPK activation. Unlike A-769662, it potently activates β2-containing heterotrimers (α1β2γ1 EC50 1.1 µM; α2β2γ1 EC50 0.13 µM), enabling studies in skeletal muscle where β2 isoforms dominate. Unlike AICAR, it activates AMPK without altering cellular ADP/ATP ratio, eliminating metabolic stress artifacts. Protects Thr-172 from PP2Cα-mediated dephosphorylation, sustaining activation for extended assays. Validated in db/db mice: 15 mg/kg/day oral dosing reduces hepatic triacylglycerol ~29% and total cholesterol ~33%, improving glucose tolerance. Choose ZLN024 for clean, sustained AMPK activation.

Molecular Formula C13H14BrClN2OS
Molecular Weight 361.69
Cat. No. B1191636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLN024 hydrochloride
SynonymsZLN024
Molecular FormulaC13H14BrClN2OS
Molecular Weight361.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZLN024 Hydrochloride for Research Procurement: AMPK Allosteric Activator with Defined EC50 Profile


ZLN024 hydrochloride (CAS 1883548-91-1) is a small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis [1]. The compound directly activates recombinant AMPK heterotrimers across multiple subunit isoform combinations (α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1), with EC50 values ranging from 0.13 µM to 1.1 µM . It is supplied as the hydrochloride salt form for improved solubility and stability in research applications .

ZLN024 Hydrochloride Substitution Risks: Why Not All AMPK Activators Are Interchangeable in Experimental Systems


Generic substitution among AMPK activators is not scientifically justified due to fundamental differences in activation mechanism, isoform selectivity, and cellular energy status perturbation. A-769662 exhibits pronounced β1-subunit selectivity and fails to activate β2-containing heterotrimers [1], while AICAR is a pro-drug requiring intracellular conversion to ZMP (an AMP mimetic) and increases the ADP/ATP ratio [2]. Even within the allosteric activator class, compounds differ in their requirement for upstream kinase pre-phosphorylation and protection against dephosphorylation [1]. ZLN024 demonstrates a distinct activation fingerprint across all four major recombinant AMPK heterotrimers while maintaining cellular ADP/ATP ratio unchanged, a profile that distinguishes it from both AICAR and A-769662 in experimental design contexts [3].

ZLN024 Hydrochloride Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparative Evidence


ZLN024 Hydrochloride Activates All Four Major AMPK Heterotrimers, Whereas A-769662 Is Restricted to β1-Containing Isoforms

ZLN024 directly activates all four recombinant AMPK heterotrimers tested (α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1), with EC50 values spanning 0.13 µM to 1.1 µM. In contrast, the widely used tool compound A-769662 displays marked β1-subunit selectivity and shows substantially reduced activation of β2-containing heterotrimers [1]. This broader isoform coverage of ZLN024 enables experimental interrogation of AMPK signaling across tissues expressing different subunit compositions without requiring multiple tool compounds [2].

AMPK allosteric activation heterotrimer selectivity β-subunit pharmacology

ZLN024 Hydrochloride Does Not Alter ADP/ATP Ratio, Unlike AICAR Which Functions as an AMP Mimetic Prodrug

ZLN024 activates AMPK in L6 myotubes and stimulates glucose uptake and fatty acid oxidation without increasing the ADP/ATP ratio [1]. This contrasts sharply with AICAR, which requires intracellular conversion to ZMP (an AMP mimetic) and perturbs cellular adenine nucleotide ratios as part of its activation mechanism [2]. Direct measurement in L6 myotubes confirmed that ZLN024 treatment produced no detectable change in ADP/ATP ratio after 3-hour incubation [1].

AMPK activation mechanism cellular energy status metabolic stress artifacts

ZLN024 Hydrochloride Protects Thr-172 from PP2Cα-Mediated Dephosphorylation, Enhancing Signal Duration

ZLN024 requires Thr-172 pre-phosphorylation by an upstream kinase for activation and subsequently protects AMPK Thr-172 against dephosphorylation by protein phosphatase 2Cα (PP2Cα) [1]. This dual mechanistic feature—allosteric activation plus phosphatase protection—is not universally shared among AMPK activators. For instance, certain AMP mimetics such as Compound-2 (C2) activate α1-complexes but fail to protect α2-complexes against dephosphorylation [2].

AMPK phosphorylation phosphatase protection Thr-172 regulation

ZLN024 Hydrochloride Demonstrates In Vivo Metabolic Efficacy in db/db Diabetic Mice at 15 mg/kg/day

ZLN024 administered orally at 15 mg/kg/day for 5 weeks to db/db diabetic mice produced quantifiable improvements across multiple metabolic parameters [1]. Hepatic triacylglycerol content decreased by approximately 29% relative to vehicle-treated controls, and total hepatic cholesterol decreased by approximately 33%. Additionally, ZLN024 reduced hepatic transcriptional levels of gluconeogenic and lipogenic genes (G6Pase, FAS, mtGPAT) and increased ACC phosphorylation in both muscle and liver tissues [1]. Glucose tolerance testing demonstrated significant improvement in ZLN024-treated db/db mice [1].

in vivo AMPK pharmacology type 2 diabetes model metabolic endpoints

ZLN024 Hydrochloride Exhibits a Distinct Pharmacological Profile in Pain Models: Direct Allosteric Activators Differ from Indirect Activators In Vivo

In a murine incision-induced hyperalgesia model, direct AMPK allosteric activators including ZLN024 and MK8722 blocked hyperalgesic priming but did not reduce mechanical hypersensitivity, whereas indirect activators (metformin and narciclasine) reduced both mechanical hypersensitivity and blocked priming [1]. This functional distinction between direct allosteric activators and indirect AMPK activators reveals that even within the AMPK activator class, in vivo behavioral outcomes differ depending on activation mechanism.

AMPK in pain hyperalgesic priming allosteric vs indirect activation

ZLN024 Hydrochloride Potency Across Heterotrimers: EC50 Range from 0.13 µM to 1.1 µM with Defined Fold-Activation Values

ZLN024 demonstrates heterotrimer-dependent potency variations that may inform tissue-specific experimental applications. The compound exhibits its highest potency against α2β2γ1 (EC50 0.13 µM, 1.6-fold activation) and α1β1γ1 (EC50 0.42 µM, 1.5-fold activation), with moderate potency against α2β1γ1 (EC50 0.95 µM, 1.7-fold) and α1β2γ1 (EC50 1.1 µM, 1.7-fold) [1]. These fold-activation values (1.5-1.7×) are consistently reported across independent vendor technical datasheets .

AMPK heterotrimer pharmacology EC50 determination fold-activation quantification

ZLN024 Hydrochloride Recommended Research Applications Based on Validated Differentiation Evidence


AMPK Signaling Studies in Tissues with β2-Subunit Predominance (Skeletal Muscle)

Select ZLN024 over A-769662 when studying AMPK activation in skeletal muscle or other tissues where β2-containing heterotrimers are the dominant isoforms. ZLN024 activates β2-containing complexes (α1β2γ1 EC50 1.1 µM; α2β2γ1 EC50 0.13 µM), whereas A-769662 exhibits minimal activity on these isoforms [1]. This broader heterotrimer coverage ensures AMPK activation across the full complement of endogenous complexes present in β2-rich tissues.

Metabolic Studies Requiring AMPK Activation Without Cellular Energy Stress Confounds

Use ZLN024 in place of AICAR for experiments where AMPK activation must be achieved without altering cellular adenine nucleotide ratios. ZLN024 does not increase the ADP/ATP ratio in L6 myotubes [1], avoiding the metabolic stress artifacts and AMPK-independent effects associated with AICAR, which acts as an AMP mimetic prodrug after intracellular conversion to ZMP [2]. This makes ZLN024 suitable for clean dissection of AMPK-specific metabolic effects.

In Vivo Metabolic Efficacy Studies in Type 2 Diabetes Preclinical Models

Deploy ZLN024 in db/db mouse studies requiring an AMPK activator with validated in vivo metabolic endpoints. At 15 mg/kg/day oral dosing for 5 weeks, ZLN024 reduced hepatic triacylglycerol (~29%) and total cholesterol (~33%), improved glucose tolerance, and increased ACC phosphorylation in muscle and liver [1]. These quantified benchmarks support dose selection and endpoint expectation for metabolic disease research programs.

Cellular Assays Requiring Sustained AMPK Signaling via Phosphatase Protection

Select ZLN024 for experimental systems where sustained AMPK activation is required for downstream functional readouts. ZLN024 protects Thr-172 from PP2Cα-mediated dephosphorylation [1], which prolongs the active phosphorylated state of AMPK. This property is not universal among AMPK activators—for example, the AMP mimetic C2 fails to protect α2-complexes against dephosphorylation [2]—making ZLN024 a preferred tool for extended-duration cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLN024 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.